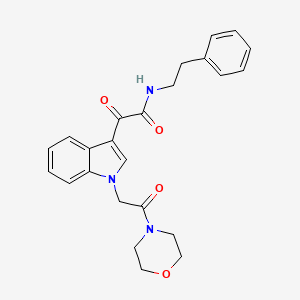

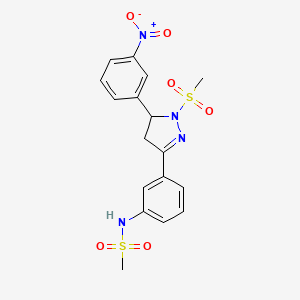

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

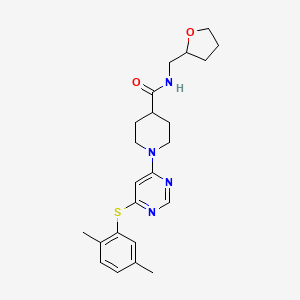

The compound “2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The morpholino group suggests that this compound might have some biological activity, as morpholines are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a morpholino group, and a phenethylacetamide group. These groups could potentially engage in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the indole ring, the morpholino group, and the phenethylacetamide group would likely influence its solubility, stability, and reactivity .Scientific Research Applications

Antifungal Applications

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenethylacetamide and its derivatives have been identified as potent antifungal agents. Bardiot et al. (2015) discovered that certain 2-oxo-morpholin-3-yl-acetamide derivatives exhibit fungicidal properties against Candida and Aspergillus species. These derivatives demonstrated significant fungal load reduction in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Antimicrobial and Hemolytic Activity

Compounds containing the 2-morpholino structure have been shown to possess antimicrobial properties. Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides with significant antimicrobial activity. Some of these compounds displayed less toxicity and potential for biological screening and applications (Gul et al., 2017).

Anti-inflammatory Activity

Morpholine derivatives have also shown promise in anti-inflammatory applications. Helal et al. (2015) synthesized a series of thiophene derivatives with morpholine rings, showing moderate to good anti-inflammatory activity in animal models. Specifically, a compound with an additional morpholine ring beside the thiophene ring demonstrated significant inhibition of carrageenan-induced paw edema, more than the standard indomethacin drug (Helal et al., 2015).

Central Nervous System Depressant Activity

In the realm of central nervous system (CNS) research, morpholino-N-acetyl indoles have been explored for depressant activity. Rawat and Shukla (2016) synthesized various heterocyclic derivatives of morpholino-N-acetyl indoles and found that some of these compounds exhibited more depressant activity than the reference standard, indicating potential applications in CNS disorders (Rawat & Shukla, 2016).

Organocatalytic Applications

Morpholine and its derivatives have been used in organocatalytic applications. Xiang et al. (2011) demonstrated the use of morpholine trifluoroacetic acid salt as an efficient catalyst in the oxidative dehydrogenative reaction for the direct C3 alkenylation of indoles, showcasing its versatility in synthetic chemistry applications (Xiang et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) pathway . TLR4 plays a crucial role in innate immunity, allowing the host to recognize pathogens invading the body .

Mode of Action

The compound is believed to inhibit the TLR4 pathway . .

Biochemical Pathways

The TLR4 pathway is the main biochemical pathway affected by this compound

properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c28-22(26-12-14-31-15-13-26)17-27-16-20(19-8-4-5-9-21(19)27)23(29)24(30)25-11-10-18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMMGJMEMPCZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)

![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)